molecular formula C21H19N3O3 B2953773 N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-19-9

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2953773
CAS No.: 946254-19-9
M. Wt: 361.401
InChI Key: YMSWCWJVHMPHCY-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by:

  • Pyridone core: A 2-oxo-1,2-dihydropyridine ring system.
  • Substituents:
    • Position 1: A 4-methylbenzyl (4-methylphenylmethyl) group.
    • Position 3: A carboxamide linked to a 4-carbamoylphenyl moiety.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-4-6-15(7-5-14)13-24-12-2-3-18(21(24)27)20(26)23-17-10-8-16(9-11-17)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWCWJVHMPHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-carbamoylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic effects. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyridone derivatives reported in the literature. Below is a comparative analysis based on substituent effects, synthetic yields, and inferred properties:

Table 1: Structural Comparison of Pyridone Carboxamides
Compound Name Position 1 Substituent Position 3 Carboxamide Group Key Properties/Activities Reference
Target Compound 4-methylbenzyl N-(4-carbamoylphenyl) Not reported (inferred kinase/receptor affinity)
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-...) 4-ethoxy, 1-(4-fluorophenyl) Complex aryloxy-fluorophenyl Met kinase inhibitor; oral efficacy
7c (N-(benzo[d]oxazol-2-yl)-4,6-dimethyl-...) 4-methylphenyl Benzooxazolyl Cannabinoid receptor agonist candidate
7e (N-(1H-benzo[d]imidazol-2-yl)-4,6-dimethyl-...) 4-methylphenyl Benzimidazolyl Similar to 7c; altered NMR shifts
N-(4'-Chlorobiphenyl-2-yl)-... None (direct substitution) 4'-Chlorobiphenyl Environmental/industrial applications
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-... 4-methoxybenzyl 2,4-Dimethoxyphenyl Enhanced solubility (methoxy groups)

Key Observations

The 4-carbamoylphenyl group at Position 3 introduces hydrogen-bonding capability, which could favor target binding compared to heterocyclic substituents (e.g., benzooxazolyl in 7c) .

Synthetic Feasibility :

  • Derivatives like 7c and 7e were synthesized in high yields (72–81%), suggesting that the pyridone carboxamide scaffold is synthetically accessible . The target compound likely follows similar synthetic pathways.

The target compound’s carbamoyl group may modulate selectivity compared to BMS-777607’s fluorophenyl and aryloxy groups. Compounds 7c and 7e, evaluated as cannabinoid receptor agonists, indicate that substituent variations at Position 3 significantly influence receptor affinity .

Physical Properties: Melting Points: Compounds with polar substituents (e.g., 7f with a hydroxyl group) exhibit lower melting points (176–178°C) than non-polar analogs (198–200°C for 7c), suggesting the target compound’s melting point may fall within this range . Solubility: Methoxy-substituted analogs (e.g., ) are likely more water-soluble than the target compound due to increased polarity .

Biological Activity

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula C21H19N3O3, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, effects, and applications.

Chemical Structure and Properties

The compound features a dihydropyridine core with a carbamoyl group and a methylphenyl moiety. Its structure is pivotal in determining its interactions with biological targets. The molecular weight is approximately 361.401 g/mol, and it exhibits properties conducive to binding with various receptors and enzymes.

PropertyValue
Molecular FormulaC21H19N3O3
Molecular Weight361.401 g/mol
SMILESCC(C)C(=O)N(C(=O)C1=CC=CC=C1)C(=O)N(C)C
SolubilitySoluble in DMSO

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds within the dihydropyridine class. For instance, a derivative of this compound demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell models subjected to lipopolysaccharide (LPS) stimulation . This inhibition was linked to the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Case Study: Acute Lung Injury (ALI)

A study involving a closely related compound showed promising results in treating ALI. The compound significantly reduced pulmonary edema and improved survival rates in LPS-induced sepsis models. The pharmacokinetic profile revealed a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, indicating its potential for therapeutic use .

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : It likely binds to receptors that modulate immune responses, thereby reducing inflammation.

Antioxidant Activity

In addition to its anti-inflammatory effects, compounds within this class have been reported to exhibit antioxidant properties, which can further contribute to their therapeutic efficacy by mitigating oxidative stress associated with various diseases.

Research Findings

A variety of studies have explored the biological activity of similar compounds:

  • In vitro Studies : Research has shown that derivatives can inhibit the expression of inflammatory markers in macrophage cell lines.
  • In vivo Studies : Animal models have demonstrated improvements in symptoms related to inflammation and sepsis when treated with these compounds.
  • Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant inhibition of IL-6 and TNF-α
AntioxidantReduction in oxidative stress markers
PharmacokineticsT1/2 = 11.8 hours; F = 36.3%

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